molecular formula C7H11NO7S B7819575 4-Nitrotoluene-2-sulfonic acid dihydrate

4-Nitrotoluene-2-sulfonic acid dihydrate

Cat. No. B7819575
M. Wt: 253.23 g/mol
InChI Key: DQVSVPYCTFCYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrotoluene-2-sulfonic acid dihydrate is a useful research compound. Its molecular formula is C7H11NO7S and its molecular weight is 253.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrotoluene-2-sulfonic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrotoluene-2-sulfonic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalyst in Oxidation Reactions

4-Nitrotoluene-2-sulfonic acid dihydrate has been investigated for its role as a substrate in catalyzed oxidation reactions. A study demonstrated its use in the liquid-phase oxidation to produce 4,4′-dinitrostilbene-2,2′-disulfonic acid with high yield and purity (Gao, Zhang, Yang, & Huang, 2000).

2. Material in Nonlinear Optical Crystals

Research has explored the development of single crystals of 4-nitrotoluene-2-sulphonic acid dihydrate for nonlinear optical applications. These crystals were studied for their lattice parameters, molecular interactions, NMR spectral analysis, optical properties, and frequency conversion properties (Sangeetha, Prasad, & Mathammal, 2018).

3. Solubility Studies in Chemical Processes

Studies have been conducted on the solubility of 4-nitrotoluene-2-sulfonic acid in various solvent mixtures, providing essential data for optimizing industrial processes involving this compound (Yang, Xia, Zhang, Zhang, & Zhang, 2013).

4. Recycling and Environmental Considerations

Investigations into recycling processes have focused on the oxidation of 4-nitrotoluene-2-sulfonic acid and the economic and environmental benefits of recycling alkaline mother liquids in these processes (Guoliang, 2006).

5. Anaerobic Decomposition in Supercritical Water

Research has been conducted on the anaerobic decomposition of 4-nitrotoluene-2-sulfonic acid in sub- and supercritical water, exploring the kinetics and reaction rates at different temperatures and pressures. This study provides insights into the treatment of non-biodegradable compounds (Rogacki & Zawadzka, 2017).

properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S.2H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;;/h2-4H,1H3,(H,11,12,13);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVSVPYCTFCYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrotoluene-2-sulfonic acid dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.